![molecular formula C18H12ClN5O2S B2380362 N-(4-chlorophenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1251672-40-8](/img/structure/B2380362.png)
N-(4-chlorophenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
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Description
N-(4-chlorophenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C18H12ClN5O2S and its molecular weight is 397.84. The purity is usually 95%.
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Scientific Research Applications
Anti-inflammatory and Antimicrobial Agents
Compounds structurally related to the queried chemical have been synthesized and evaluated for their anti-inflammatory and antimicrobial properties. For example, derivatives of pyrimidinone and oxazinone fused with thiophene rings demonstrated significant antibacterial and antifungal activities, comparable to established drugs such as streptomycin and fusidic acid. These findings suggest potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Hossan et al., 2012).
Antitumor Activities
Research into compounds with similar structures has also explored their potential antitumor activities. A series of pyrazolo[3,4-d]pyrimidine derivatives, for instance, was synthesized and evaluated against human breast adenocarcinoma cell lines, revealing mild to moderate antitumor activity. Among these derivatives, specific compounds showed promising efficacy, highlighting the potential for developing new cancer therapies based on similar chemical frameworks (El-Morsy et al., 2017).
Synthesis and Characterization of Novel Derivatives
The synthesis and characterization of novel heterocyclic compounds incorporating elements of the queried structure have been subjects of interest. For instance, the creation of new pyrano[2,3-d]pyrimidines, triazolo[1,5-c]pyrimidines, and other derivatives has been reported, with some compounds showing antimicrobial activity. This line of research contributes to the chemical toolbox available for developing pharmaceuticals and other applications (El-Agrody et al., 2001).
properties
IUPAC Name |
N-(4-chlorophenyl)-2-(7-oxo-3-pyridin-4-yl-[1,2]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN5O2S/c19-12-1-3-13(4-2-12)22-14(25)9-24-10-21-16-15(11-5-7-20-8-6-11)23-27-17(16)18(24)26/h1-8,10H,9H2,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNIPBKFUHQZDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C=NC3=C(C2=O)SN=C3C4=CC=NC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide |
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